Xilobam

Description

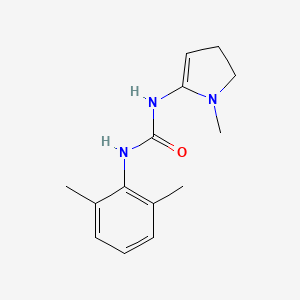

Structure

3D Structure

Properties

CAS No. |

50528-97-7 |

|---|---|

Molecular Formula |

C14H19N3O |

Molecular Weight |

245.32 g/mol |

IUPAC Name |

1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea |

InChI |

InChI=1S/C14H19N3O/c1-10-6-4-7-11(2)13(10)16-14(18)15-12-8-5-9-17(12)3/h4,6-7H,5,8-9H2,1-3H3,(H,16,18) |

InChI Key |

PAXRPWSXCPTPCA-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)NC(=O)N=C2CCCN2C |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)NC(=O)/N=C\2/CCCN2C |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)N=C2CCCN2C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N-(2,6-dimethylphenyl)-N'-(1-methyl-2-pyrrolidinylidene)urea xilobam xilobam monohydrochloride |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Xilobam

Chemical Reactions and Derivatization Studies of Xilobam

Reduction Reactions to Amine Derivatives

While reduction reactions are fundamental transformations in organic chemistry for converting various functional groups into amine derivatives, specific detailed research findings on the reduction of Xilobam itself to corresponding amine derivatives were not prominently available in the consulted literature. General methods for achieving amine derivatives through reduction typically involve the reduction of nitriles, amides, nitro compounds, or imines using various reducing agents such as metal hydrides or catalytic hydrogenation. The potential for Xilobam to undergo reduction reactions to yield amine derivatives would depend on the specific reducing agent and reaction conditions employed, targeting reducible functionalities within its structure, such as the imine-like carbon-nitrogen double bond within the pyrrolidine (B122466) ring system.

Substitution Reactions with Electrophiles

Electrophilic substitution reactions are common transformations for introducing new functional groups onto electron-rich centers within a molecule. While Xilobam possesses nitrogen atoms and potentially electron-rich regions within its aromatic ring and the pyrrolidine moiety, specific detailed research findings describing substitution reactions of Xilobam with electrophiles were not extensively found in the consulted sources. General examples of electrophilic substitution in organic chemistry include halogenation, nitration, sulfonation, and Friedel-Crafts reactions on aromatic rings, or alkylation and acylation on heteroatoms like nitrogen. The reactivity of Xilobam towards electrophiles would be influenced by the electronic distribution within the molecule and the nature of the electrophile.

Design and Synthesis of Xilobam Derivatives and Analogs

The design and synthesis of derivatives and analogs of a chemical compound like Xilobam are integral aspects of medicinal chemistry and drug discovery. This process often involves modifying the core structure to explore variations in biological activity, physicochemical properties, and metabolic profiles.

Strategies for Structural Modification

Strategies for the structural modification of compounds to create derivatives and analogs can involve various chemical approaches aimed at altering the molecular architecture. These strategies may include the introduction, removal, or modification of functional groups, changes to the ring systems, or alteration of the stereochemistry. In the broader context of designing targeted agents, structural modifications can be employed to incorporate specific reactive moieties or to link the compound to other molecules. fishersci.ca Examples of reactive moieties mentioned in the context of targeted agents include vicinal diones, diazonium salts, and carboxylic acid modifying reagents like carbodiimides, which can facilitate reactions such as amide bond formation. fishersci.ca While these represent general strategies in chemical synthesis for creating diverse structures, specific strategies for the structural modification of Xilobam to yield derivatives and analogs would be guided by the desired properties and the reactive sites within the Xilobam molecule.

Custom Synthesis and Compound Library Expansion

Custom synthesis and the expansion of compound libraries are crucial for exploring the chemical space around a lead compound like Xilobam. Custom synthesis allows for the targeted production of specific derivatives or analogs that are not commercially available. Compound libraries, which are collections of structurally diverse molecules, can be expanded through the synthesis of analogs based on a core scaffold or through combinatorial chemistry techniques. The process of drug discovery often involves routine screening of compounds, and derivative generating programs can lead to the identification of new entities. cenmed.com The solubility of potential salt forms, for instance, can be a factor in screening computer-designed combinatorial libraries and in lead optimization. Xilobam is a compound that has been noted in the context of organic chemistry in drug synthesis, indicating its relevance in this field where custom synthesis and library expansion are common practices. cenmed.com

Novel Chemical Entity Design

The design of novel chemical entities is a continuous process in medicinal chemistry, aiming to discover molecules with improved or novel biological activities. This process typically involves identifying candidate structures, followed by their synthesis, characterization, and biological evaluation. cenmed.com The classification of compounds by their chemical structures is a fundamental aspect of this process. Resources such as PubChem are valuable for accessing structural information and related data, which aids in the design of new molecules. Xilobam is recognized as a chemical entity within the realm of drug synthesis, underscoring its place in the landscape where novel chemical entities are designed and explored. cenmed.com, The acquisition of new generic names for compounds reflects the ongoing development and identification of novel chemical entities. cenmed.com

Mechanistic Elucidation and Biological Target Interactions of Xilobam

Molecular Mechanisms of Action in Central Nervous System Contexts

The activity of Xilobam within the CNS involves modulation of neuronal function through interactions with various molecular targets.

Modulation of Neurotransmitter Activity

The modulation of neurotransmitter activity is a significant way drugs influence CNS function. This can involve affecting the synthesis, release, reuptake, or degradation of neurotransmitters, or by modulating their receptors. manchester.ac.uknih.govcaltech.edu While the search results characterize Xilobam as a centrally acting skeletal muscle relaxant, specific details regarding its direct modulation of neurotransmitter activity beyond potential implications for muscle relaxation were not explicitly found in the provided snippets. However, centrally acting agents often influence neurotransmitter systems to achieve their therapeutic effects.

Investigation of Pharmacodynamic Profiles

Pharmacodynamics describes the effects of a drug on the body and the mechanisms of these effects. Xilobam has been characterized as a centrally acting skeletal muscle relaxant based on its pharmacological profile in animals. tandfonline.com This suggests that its pharmacodynamic effects primarily involve the reduction of muscle tone and spasticity through actions within the CNS.

Exploration of Neuroprotective Mechanisms and Related Biological Activities

Neuroprotective agents aim to protect neurons from damage and dysfunction, which is particularly relevant in neurodegenerative diseases and conditions involving neuronal injury. nih.govnih.gov These agents can act through various mechanisms, including anti-apoptotic, anti-inflammatory, and antioxidant properties. nih.gov While the provided search results mention potential neuroprotective effects of urea (B33335) derivatives, including Xilobam, and discuss general mechanisms of neuroprotection such as scavenging free radicals and inhibiting apoptosis, specific detailed research findings on Xilobam's neuroprotective mechanisms or related biological activities were limited in the provided snippets. nih.govontosight.ai

Biotransformation Studies of Xilobam

Biotransformation, or metabolism, is the process by which the body chemically alters a drug. Studies on the biotransformation of Xilobam have been conducted in laboratory animals (mouse, rat, dog) and humans following oral administration of radiolabeled Xilobam. tandfonline.comnih.gov

Key findings from biotransformation studies include:

Xilobam is well absorbed and readily metabolized in the studied species. tandfonline.com

A significant portion of the administered radioactive dose is recovered in the urine as Xilobam and its metabolites. tandfonline.comnih.gov

Eleven metabolites of Xilobam have been isolated and identified. tandfonline.comnih.gov

Oxidation at the pyrrolidine (B122466) ring is a primary metabolic pathway, leading to the formation of 5'-OH Xilobam and 5'-oxo Xilobam. tandfonline.comnih.gov

5'-OH Xilobam and 5'-oxo Xilobam were isolated from human plasma, accounting for a substantial percentage of the radioactivity. tandfonline.comnih.gov

Oxidation also occurs at the phenyl ring and the phenyl-CH3 group, producing corresponding hydroxylated metabolites. tandfonline.comnih.gov

Further metabolic transformations, including water addition, cleavage, and cyclization, result in additional urinary metabolites. tandfonline.comnih.gov

The percentage of total radioactivity accounted for by Xilobam and its metabolites in urine varied among species:

| Species | % of Total 14C in Urine (0-24h) Accounted for by Xilobam and 11 Metabolites |

| Mouse | 30% |

| Rat | 65% |

| Dog | 21% |

| Human | 49% |

Data compiled from search results. tandfonline.comnih.gov

5'-OH Xilobam was identified as a major in vitro metabolite in rat liver homogenate preparations and was isolated from the urine of all species except rats. tandfonline.comnih.gov

Preclinical Research Methodologies and Model Systems

In Vitro Experimental Models in Xilobam Research

In vitro models play a foundational role in early preclinical research, offering controlled environments to investigate the direct effects of a compound on cells, tissues, or biological processes. These models are valuable for elucidating mechanisms of action, assessing cellular toxicity, and screening for desired activities.

Cell Culture Systems and Their Applications

Cell culture systems involve the growth and maintenance of cells isolated from tissues or established cell lines in a laboratory setting. These systems provide a simplified yet powerful platform to study cellular responses to Xilobam. Applications in Xilobam research, as indicated by available data, have included investigations into its metabolism. Studies have utilized preparations such as the 9000g supernatant from rat liver homogenates to identify in vitro metabolites of Xilobam. This type of cell-free system, derived from cellular components, allows for the examination of enzymatic transformations of the compound.

Cell culture is a foundational tool in molecular sciences, allowing researchers to study various aspects of the human body using isolated cells as proxies for larger organs. Advantages include a high degree of control over the cellular environment and the ability to observe cellular behavior directly.

High-Throughput Screening Methodologies

High-throughput screening (HTS) is a drug discovery process that enables the rapid automated testing of large libraries of chemical compounds against a specific biological target or cellular phenotype. HTS is widely used in the pharmaceutical industry to identify potential drug candidates efficiently. While the search results mention HTS in the context of early phase salt screening and selection for drug development and include a study comparing a rational approach to salt screening with a HT approach, specific details regarding the application of HTS methodologies for identifying Xilobam's primary biological targets or screening large libraries of compounds against Xilobam are not explicitly provided. HTS involves miniaturized assays and automation to rapidly and cost-effectively screen large compound libraries.

In Vivo Preclinical Animal Models

In vivo preclinical animal models are essential for evaluating the systemic effects of a compound, including its absorption, distribution, metabolism, excretion (ADME), efficacy in a living system, and potential toxicity. Animal models provide a complex biological environment that can simulate human physiological conditions to a certain extent.

Rodent Models and Their Physiological Relevance

Rodent models, primarily mice and rats, are the most commonly used animal species in preclinical research due to their genetic tractability, relatively short life cycles, and physiological similarities to humans in many respects. In Xilobam research, rodent models have been utilized to study the compound's biotransformation and excretion. Studies involving single oral doses of 14C-labeled Xilobam in mice and rats have provided data on the recovery of radioactivity in urine, indicating the extent of excretion.

Data on the recovery of total 14C in urine (0-24 hours) following oral administration of 14C-Xilobam in different species:

| Species | % of Dose Recovered in Urine (0-24h) |

| Mouse | ≥ 78% |

| Rat | ≥ 78% |

| Dog | ≥ 78% |

| Human | ≥ 78% |

Further metabolism studies in rats have identified 5'-OH Xilobam as a major in vitro metabolite in rat liver homogenate preparations. In vivo studies in rats have also been conducted to assess the bioavailability of different salt forms of Xilobam. These studies are crucial for understanding how the compound is processed by a living organism and how different formulations might affect its systemic exposure.

Rodent models are valuable for studying disease onset and progression and evaluating responses to interventions. While they offer significant advantages, it is important to acknowledge that replicating all features of human conditions in rodent models remains a challenge. Despite these limitations, rodent models provide critical data for predicting human pharmacokinetics and evaluating potential efficacy in a complex biological system.

Zebrafish Models as Bridging Systems

Zebrafish (Danio rerio) have emerged as a valuable preclinical model in drug discovery, serving as a bridging system between in vitro studies and mammalian models zeclinics.comresearchgate.net. Their use offers a cost-effective and efficient alternative to traditional mammalian models, particularly in early-stage screening zeclinics.com. Zebrafish embryos, in particular, are advantageous due to their optical transparency, external development, and rapid organogenesis, allowing for real-time observation of compound effects on a whole organism zeclinics.comroyalsocietypublishing.orgnih.gov. Approximately 70% of human genes have at least one zebrafish orthologue, contributing to their relevance in modeling human diseases and evaluating chemical compounds animalab.eu.

Zebrafish models are suitable for high-throughput screening of chemical compounds to assess various parameters, including toxicity, metabolic alterations, pharmacokinetics, and cell niche modulations royalsocietypublishing.organimalab.eu. They can provide insights into developmental, physiological, and behavioral responses to compounds zeclinics.com. The small size of zebrafish and their ability to be housed in large numbers contribute to space and cost savings compared to mammalian models like mice animalab.eu. The zebrafish genome is also amenable to genetic modification, allowing for the creation of specialized lines with cell-specific read-outs, such as fluorescence, which further enhances their utility in preclinical research animalab.eu.

Studies have demonstrated that toxic responses, teratogenic effects, and LC50 values in zebrafish can be comparable to those observed in mice nih.gov. The transparency of zebrafish embryos facilitates the visualization of compound effects on various organs without complex processing, improving the efficiency of toxicity assays nih.gov. Zebrafish models have been successfully used in screening for compounds with specific activities, such as antiangiogenic effects nih.gov. The use of techniques like in vivo acridine (B1665455) orange staining allows for the visualization and quantification of apoptotic events in treated embryos, providing a screening system for agents that modulate apoptosis nih.gov.

Selection Criteria for In Vivo Models in Xilobam Studies

The selection of appropriate in vivo models for studying chemical compounds like Xilobam is a critical step in preclinical research. The primary goal of using animal models is to gain insight into how a new compound will interact with a living system and to evaluate potential risks before human testing itrlab.com. No single animal model can perfectly replicate the human physiological response, and thus, careful consideration of various factors is necessary itrlab.com.

Key criteria for selecting in vivo models in Xilobam studies would include biological relevance to the intended human application, ethical considerations, and logistical feasibility itrlab.com. An effective animal model should ideally have physiological similarities to humans and exhibit pharmacokinetic (PK) and pharmacodynamic (PD) profiles that are as close as possible to those expected in humans itrlab.com. The intended mechanism of action of Xilobam and its physical nature are also important factors in model selection itrlab.com.

Ethical practices, guided by the principles of the 3Rs (refinement, reduction, and replacement), heavily influence species selection itrlab.com. Researchers are encouraged to refine methods to minimize animal discomfort, reduce the number of animals used, and replace animal research with alternative methods like in vitro or in silico models whenever possible itrlab.com.

For small molecule drugs like Xilobam (CID 39689), a two-species model, typically involving one rodent and one non-rodent species, is often required for safety testing to increase the likelihood of identifying potential human toxicities itrlab.com. This approach helps to provide a more comprehensive assessment of the compound's effects across different biological systems. Pharmacokinetic data, including plasma and target organ exposure, protein binding, elimination half-life, and systemic clearance, are essential for evaluating probes in animal models and guiding the selection of dosing schedules chemicalprobes.org.

End-Point Analyses in In Vivo Studies (e.g., Next-Generation Sequencing, Flow Cytometry, Luminex)

Next-Generation Sequencing (NGS) can be utilized to generate hypotheses and analyze changes in gene expression profiles in response to Xilobam administration championsoncology.com. This can provide insights into the molecular pathways affected by the compound. Single-cell RNA sequencing (scRNA-seq), a high-throughput NGS technique, allows for the analysis of gene expression at the single-cell level, providing a more detailed understanding of heterogeneous cellular responses lvts.fr.

Flow cytometry is a powerful tool for interrogating cell populations and analyzing various cellular parameters simultaneously championsoncology.comlvts.fr. It can be used to assess changes in immune cell populations, cell viability, apoptosis, and the expression of cell surface and intracellular markers in tissues or biological fluids from in vivo models treated with Xilobam championsoncology.comlvts.frfrontiersin.org. Imaging flow cytometry, an extension of conventional flow cytometry, combines high-resolution imaging with high-throughput analysis, enabling detailed morphological and functional analysis of cells frontiersin.org.

Luminex, along with other plate-based assays like ELISA, is commonly used to evaluate secreted proteins such as cytokines, growth factors, and chemokines championsoncology.comeurofins.com. These multiplexed bead-based assays allow for the simultaneous measurement of multiple analytes in a single sample, providing a broader view of the biological response to Xilobam in vivo lvts.fr.

Other end-point analyses that may be relevant depending on Xilobam's properties include histology and immunohistochemistry to assess tissue changes and target protein expression, DNA damage assays, Western blotting, and quantitative real-time PCR (qPCR) championsoncology.com.

Ex Vivo Experimental Approaches

Ex vivo experimental approaches involve the use of tissues or organs harvested from living organisms, offering a level of complexity closer to in vivo conditions than in vitro models while allowing for controlled experimental manipulation zeclinics.com. These models are valuable for assessing the effects of compounds like Xilobam on specific organs or tissues and for evaluating biopharmaceutics and kinetic descriptors.

Isolated Perfused Organ Models (e.g., Lung)

Isolated perfused organ models, such as the isolated perfused lung (IPL), are significant ex vivo tools used in preclinical research, particularly for studying inhaled therapeutics or compounds that may affect specific organs frontiersin.orgresearchgate.netresearchgate.net. The IPL model allows for the study of drug performance and therapeutic efficacy in either healthy or diseased lungs while retaining the organ's 3-dimensional structure and native microenvironment frontiersin.org.

This model enables researchers to investigate the role of the in vivo lung environment in determining drug transport kinetics, cytotoxicity, and therapeutic efficacy of compounds like Xilobam frontiersin.org. It offers the possibility of controlling administration and facilitates easier sampling of perfusate and lavage fluid, which is challenging in in vivo lung studies researchgate.net. The IPL model can be used to estimate parameters such as pulmonary drug disposition and deposited dose, and to determine the influence of pulmonary pharmacokinetics on drug efficacy and safety researchgate.net.

While isolated perfused organ models retain more complexity than in vitro systems, they have limitations, such as the inability to fully mimic ventilation, mechanical stretch, or systemic perfusion in some setups frontiersin.org. However, they have been successfully used to determine the preclinical pharmacotoxicology and therapeutic efficacy of novel compounds within an environment that is more relevant than simple cell cultures frontiersin.org. The IPL model, for example, has been shown to be kinetically predictive of in vivo outcomes for macromolecular disposition nih.gov.

Assessment of Biopharmaceutics and Kinetic Descriptors

Ex vivo models play a crucial role in assessing the biopharmaceutics and kinetic descriptors of chemical compounds like Xilobam. Biopharmaceutics involves the study of how the physical and chemical properties of a drug substance and dosage form affect the in vivo performance of the drug, including its absorption, distribution, metabolism, and excretion (ADME) mdpi.com. Kinetic descriptors quantify the rates and extent of these processes.

High-throughput membrane permeation evaluation can be carried out using ex vivo tissue models, which are considered valuable for assessing the movement of drug molecules across biological barriers mdpi.com. These models can help identify potential shortcomings in the membrane permeation of Xilobam early in the preclinical stage mdpi.com. For instance, ex vivo skin models using dermatomed human skin are considered a gold standard for assessing skin permeation mdpi.com.

Isolated perfused organ models, like the IPL, are particularly useful for characterizing preclinical drugs and evaluating pharmacokinetic parameters specific to the organ, such as pulmonary vascular permeability and drug absorption in the lungs researchgate.net. These models, combined with kinetic modeling analysis, can enable the separate determination of kinetic descriptors for organ-specific absorption and non-absorptive clearances, such as mucociliary clearance or metabolism researchgate.net.

While ex vivo models provide a more physiologically relevant environment than in vitro systems for assessing biopharmaceutics and kinetics, it is important to consider interspecies variability when using animal tissues mdpi.com.

Structure Activity Relationship Sar and Computational Studies of Xilobam

Computational Chemistry and Theoretical Modeling of Xilobam

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Quantum Mechanics/Molecular Mechanics (QM/MM) approaches are multi-scale simulation methods used to study complex chemical systems, particularly those involving reactions in biological environments like enzymes. These methods divide the system into two regions: a small, critical area where chemical bonds are broken or formed (the QM region), which is treated with more computationally expensive but accurate quantum mechanical methods, and the larger surrounding environment (the MM region), which is treated with less computationally demanding molecular mechanics force fields.

This hybrid approach allows for the accurate description of chemical reactions and electronic effects in the active site (QM region) while still accounting for the influence of the surrounding protein and solvent environment (MM region). QM/MM methods are valuable for studying enzymatic reaction mechanisms, transition states, and the influence of the protein environment on reaction pathways. Different levels of theory can be applied to the QM region, offering a balance between computational cost and accuracy. The interaction between the QM and MM regions is crucial and involves considering factors like electrostatic interactions and van der Waals forces.

Prediction of Molecular Interactions and Binding Affinities

Predicting molecular interactions and binding affinities between a small molecule like Xilobam and its biological target is a fundamental aspect of understanding its potential activity. Computational methods, such as molecular docking and molecular dynamics simulations, are widely used for this purpose.

Molecular docking aims to predict the preferred binding orientation (pose) of a ligand within the active site of a target protein and estimate the strength of the interaction. This involves exploring various possible binding geometries and scoring them based on empirical or physics-based functions. Binding affinity, typically reported as the dissociation constant (KD), quantifies the strength of the interaction between a molecule and its target; a smaller KD indicates higher affinity. Binding affinity is influenced by non-covalent intermolecular interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic and van der Waals forces.

Molecular dynamics simulations provide a more dynamic view of molecular interactions by simulating the movement of atoms and molecules over time. These simulations can capture the flexibility of both the ligand and the target, providing insights into the binding process and the stability of the complex. Predicting binding affinity accurately remains a challenge, and methods are continuously being developed to improve the accuracy of these predictions.

Applications of Artificial Intelligence (AI) and Machine Learning (ML) in Xilobam SAR

Artificial intelligence (AI) and machine learning (ML) techniques are increasingly being applied in drug discovery and the analysis of Structure-Activity Relationships (SAR) to accelerate the identification and design of new drug candidates. While specific applications to Xilobam were not found, these methods offer powerful tools for analyzing complex biological data and predicting molecular properties.

Data-Driven Insights and Trend Identification

AI and ML can process and analyze large datasets of chemical structures and their associated biological activities to identify patterns, correlations, and trends that may not be immediately apparent through traditional methods. This data-driven approach can provide valuable insights into the structural features that are important for activity (SAR) and help prioritize compounds for further investigation. By analyzing diverse datasets, AI can help in building comprehensive profiles and understanding the influence of different molecular descriptors on biological outcomes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling uses statistical and machine learning techniques to build predictive models that relate the structural and physicochemical properties of compounds (descriptors) to their biological activity. These models can be used to predict the activity of new, untested compounds based on their molecular structure, thus reducing the need for extensive experimental screening.

QSAR models can help to explain SAR data and identify the key molecular descriptors that are most strongly correlated with biological activity. Various ML algorithms, including artificial neural networks, are employed in QSAR model development. The reliability of QSAR models depends on the quality and relevance of the data used for training and the careful selection of molecular descriptors.

De Novo Design of Xilobam Analogs

De novo design approaches aim to generate entirely new molecular structures with desired properties, rather than modifying existing ones. AI and ML techniques, particularly generative models, are being explored for de novo drug design. These methods can learn the chemical space of known active molecules and generate novel compounds predicted to have similar or improved activity.

In the context of Xilobam, de novo design approaches powered by AI could potentially be used to generate novel compounds structurally related to Xilobam but with potentially enhanced binding affinity, selectivity, or other desirable properties. This process often involves defining a set of desired properties or a target binding site and using algorithms to construct molecules that are predicted to meet these criteria.

Theoretical Studies of Xilobam's Chemical Processes in Biological Systems

Theoretical studies, often employing computational chemistry methods, are essential for understanding the chemical processes that a compound undergoes within biological systems. This includes studying its interactions with enzymes, receptors, and other biomolecules, as well as its potential metabolic transformations.

While specific theoretical studies on Xilobam's chemical processes in biological systems were not found in the search results, general theoretical approaches in biological chemistry involve using computational simulations to model reaction mechanisms, study molecular dynamics, and predict the behavior of molecules in complex biological environments. These studies can provide insights into how a molecule is recognized by its target, how it participates in biochemical reactions, and how it is metabolized or cleared from the system. Understanding these processes at a mechanistic level is crucial for drug development and understanding the full biological profile of a compound.

Advanced Analytical Methodologies in Xilobam Research

Chromatographic Techniques for Purity and Specificity

Chromatographic methods are fundamental in separating and analyzing complex mixtures, making them indispensable for assessing the purity of Xilobam and identifying potential impurities or degradation products. These techniques leverage the differential affinities of compounds for a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique in the analysis of pharmaceutical compounds, including Xilobam. It is particularly valuable for quantitative analysis, purity determination, and the identification of related substances and degradation products nih.govresearchgate.net. HPLC offers high resolution, sensitivity, and accuracy, making it suitable for demanding analytical tasks.

The specificity of an HPLC method is its ability to accurately measure the analyte response in the presence of all potential impurities and placebo components insights.bio. Purity analysis using HPLC often involves comparing the chromatogram of a sample to that of a standard of known concentration and purity chromforum.org. By integrating peak areas, the percentage of the analyte in the sample can be determined chromforum.org. Proper selection of stationary and mobile phases is crucial to achieve adequate separation and ensure method specificity elementlabsolutions.com.

Thin-Layer Chromatography (TLC) in Analytical Support

Thin-Layer Chromatography (TLC) serves as a valuable complementary technique to HPLC in the analytical support of Xilobam research. TLC is a simple, inexpensive, and rapid method for separating non-volatile mixtures rroij.com. It is often used on an analytical scale to monitor reaction progress or on a preparative scale for purifying small amounts of a compound rroij.com.

In the context of Xilobam analysis, TLC has been utilized to support the specificity of developed analytical methods, including UV assays nih.govresearchgate.net. By providing a visual separation of compounds, TLC can help confirm the presence or absence of impurities and degradation products, corroborating findings from other chromatographic techniques like HPLC nih.govresearchgate.net. The principle of TLC relies on the differential migration of compounds based on their affinity for the stationary phase (typically a thin layer of adsorbent material on an inert backing) and the mobile phase (a solvent or solvent mixture) rroij.com. Visualization of separated spots can be achieved using various methods, including UV light or specific spray reagents rroij.comavantiresearch.com.

Spectroscopic and Calorimetric Characterization of Xilobam and its Salts

Spectroscopic and calorimetric techniques provide essential information about the structural, thermal, and chemical properties of Xilobam and its salts. These methods are vital for characterization, assay development, and stability assessment.

Ultraviolet (UV) Spectroscopy for Assay Development and Stability

Ultraviolet (UV) spectroscopy is a widely employed technique for the quantitative analysis of pharmaceutical compounds that absorb UV light. It is a simple, rapid, and cost-effective method often used for assay development and stability studies of drug substances like Xilobam globalresearchonline.netijpsonline.comscholarsresearchlibrary.comresearchgate.net.

A stability-indicating UV assay for Xilobam has been developed and validated, demonstrating specificity, precision, and accuracy nih.govresearchgate.net. This type of assay is crucial for monitoring the concentration of Xilobam over time and assessing its degradation under various stress conditions nih.govresearchgate.netresearchgate.net. UV spectroscopy measures the absorbance of UV radiation by a substance in solution, with the absorbance being proportional to the concentration of the analyte according to the Beer-Lambert Law globalresearchonline.netijpsonline.com. The selection of an appropriate wavelength for analysis, typically the wavelength of maximum absorbance (λmax), is critical for achieving sensitivity and specificity globalresearchonline.netmdpi.com. Stability-indicating UV methods are designed to ensure that the assay results are not affected by the presence of degradation products ijpsonline.com.

Differential Scanning Calorimetry (DSC) in Thermal Stability Studies

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to study the thermal properties of materials, including pharmaceutical solids like Xilobam and its salts researchgate.netcoriolis-pharma.comresearchgate.netnih.gov. DSC measures the difference in heat flow between a sample and a reference as a function of temperature or time coriolis-pharma.com. This allows for the determination of thermal transitions such as melting points, glass transition temperatures, and crystallization events.

For Xilobam and its salts, DSC is valuable for assessing thermal stability and characterizing different solid forms, such as polymorphs or solvates researchgate.netgoogleapis.com. DSC curves can provide information about the energy required to undergo a thermal transition (enthalpy, ∆H) and the temperature at which the transition occurs (melting temperature, Tm) researchgate.netnih.gov. These parameters are indicative of the stability and structural integrity of the solid form researchgate.netnih.gov. Studies on Xilobam have utilized DSC to assess the thermal behavior of precipitates, indicating the absence of water of crystallization and confirming their thermal stability researchgate.net. DSC is also used in preformulation studies to understand the thermal behavior of drug candidates and predict their stability under different storage conditions coriolis-pharma.com.

Fourier Transform-Infrared (FT-IR) Spectrometry

Fourier Transform-Infrared (FT-IR) spectrometry is a spectroscopic technique used to identify and characterize organic and, in some cases, inorganic materials based on their molecular vibrations innovatechlabs.comrtilab.compressbooks.pub. FT-IR measures the absorption of infrared radiation by a sample as a function of wavelength or wavenumber, producing a spectrum that is unique to the functional groups and chemical structure of the compound innovatechlabs.comrtilab.com.

FT-IR spectrometry is a valuable tool for the characterization of Xilobam and its salts researchgate.net. It can be used to confirm the identity of the compound, assess the purity, and investigate potential interactions in formulations or solid forms pressbooks.pub. The FT-IR spectrum provides a molecular fingerprint that can be compared to reference spectra for identification purposes innovatechlabs.comrtilab.com. In the study of Xilobam salts, FT-IR has been used to assess the precipitates formed, providing insights into their chemical structure and confirming differences from the starting materials researchgate.net. FT-IR techniques, such as transmission, attenuated total reflection (ATR), specular reflection, and diffuse reflectance, can be applied depending on the sample type pressbooks.pubspectroscopyonline.com.

X-Ray Powder Diffractometry (XRPD) for Solid-State Characterization

X-Ray Powder Diffractometry (XRPD) is a widely utilized technique for the solid-state characterization of active pharmaceutical ingredients (APIs) and formulations primera-corp.commalvernpanalytical.comeurofins.com. XRPD is instrumental in understanding the crystalline structure and crystallinity of a material primera-corp.com. It allows for the qualitative identification of crystal morphology and polymorph forms primera-corp.com. Furthermore, XRPD can be used for the quantitative determination of polymorph content or ratio primera-corp.com. The technique is sensitive to solid-state crystalline form due to the diffraction of X-rays by periodic variations of electron density in crystals, yielding sensitive and specific diffraction patterns for different API forms americanpharmaceuticalreview.com. Assessing the amorphous or crystalline nature of an API through XRPD helps control properties such as physical stability and manufacturability, as well as solubility in a biological system malvernpanalytical.com. Solid state can impact the Quality Target Product Profile (QTPP) and may be designated as a Critical Material Attribute (CMA), which can be measured and controlled by XRPD malvernpanalytical.com. XRPD is a powerful technique for characterizing the solid state of drug substances, providing valuable insight into material performance for processing and product performance for the end user malvernpanalytical.com. It also aids in identifying polymorphs that may affect a drug's processability, efficacy, or safety, and stable forms with enhanced manufacturability and storage profiles malvernpanalytical.com.

While XRPD is a standard technique in pharmaceutical solid-state characterization and is relevant to understanding the properties of compounds like Xilobam, specific detailed XRPD data or research findings focused solely on the XRPD analysis of Xilobam were not available in the provided search results.

Stability-Indicating Analytical Method Development

The development of stability-indicating analytical methods is crucial for assessing the stability of a drug substance and its degradation products over time. For Xilobam, a stability-indicating UV assay has been developed. This method was specifically designed to be specific, precise, and accurate for the analysis of Xilobam nih.gov. Thin Layer Chromatography (TLC) and High-Pressure Liquid Chromatography (HPLC) were employed to support the specificity of this developed method nih.gov.

Research has shown that Xilobam is sensitive to degradation under certain conditions, including heat, moisture, and basic environments nih.gov. The degradation products resulting from this instability have been identified as N-methylpyrrolidone, 2,6-dimethylaniline (B139824), and N,N'-bis(2,6-dimethyl-phenyl)urea nih.gov. In studies involving Xilobam tablets, the incorporation of molecular sieves into glass bottles proved effective in preventing decomposition caused by moisture or volatile decomposition products, particularly at high temperatures nih.gov.

Emerging Analytical Technologies in Drug Delivery System Development

The field of drug delivery systems is continuously evolving, with novel systems being developed to enhance therapeutic efficacy and minimize side effects journaljpri.com. The development and characterization of these systems rely heavily on advanced and emerging analytical technologies journaljpri.comeuropeanpharmaceuticalreview.com. Access to appropriate analytical tools that provide informed and insightful decision-making outputs is crucial for success in developing complex and often delicate drug delivery systems europeanpharmaceuticalreview.com.

Emerging analytical technologies play a critical role in both pre-formulation and post-formulation analysis of novel drug delivery systems journaljpri.com. Techniques such as dynamic light scattering (DLS), nanoparticle tracking analysis (NTA), and gel permeation/size exclusion chromatography (GPC/SEC) are examples of widely used and complementary analytical technologies in the innovation of drug delivery systems europeanpharmaceuticalreview.com. Other advanced methods include Solid-State NMR (ssNMR), atomic force microscopy, and automated low-volume release testing eurofins.comjournaljpri.comnih.gov. These techniques enable comprehensive characterization, allowing researchers to optimize the design and formulation of drug delivery systems journaljpri.com.

Future Directions and Emerging Research Avenues for Xilobam

Development of Novel Xilobam Analogs with Enhanced Specificity

Research into novel Xilobam analogs represents a key future direction. Xilobam is known as a pyrrolidinylidene urea (B33335) analog and a urea derivative ontosight.aiwikidata.orgbenthamscience.com. The development of structurally related compounds, or analogs, is a common strategy in medicinal chemistry to improve the properties of existing active molecules, such as enhancing potency, altering pharmacokinetic profiles, or increasing target specificity uni.lunih.gov. While Xilobam has been compared to newer muscle relaxants like tizanidine, specific research detailing the design and synthesis of novel Xilobam analogs with a focus on enhanced specificity is an emerging area . Future studies could involve rational design based on Xilobam's core structure, aiming to synthesize analogs that interact more selectively with specific molecular targets within the central nervous system or other biological pathways, potentially leading to improved efficacy or reduced off-target effects.

Integration of Advanced Computational and Experimental Approaches

The integration of advanced computational and experimental approaches holds significant promise for accelerating the understanding and development of Xilobam. Computational methods, such as molecular modeling, docking studies, and Quantitative Structure-Activity Relationship (QSAR) analysis, are valuable tools in modern drug design and can predict various molecular properties and interactions nih.govmdpi.comresearchgate.netjpionline.orgunipi.it. While computational studies have been applied generally in drug design and specifically mentioned for exploring metabolic differences related to Xilobam's in vitro/in vivo findings using PBPK modeling, their broader application to Xilobam is an area for growth ontosight.ai.

A particularly relevant area for integrated approaches is the investigation of Xilobam's solid forms, including polymorphs and cocrystals. Research has shown that the salt form of Xilobam can significantly impact its pharmaceutical properties, such as stability and bioavailability wikipedia.orgwikipedia.orguni.lucenmed.comfishersci.ptresearchgate.netnih.govresearchgate.netpharmtech.com. Future research can leverage computational crystallography and molecular dynamics simulations to predict potential polymorphic and cocrystal forms of Xilobam and its salts jyu.firesearchgate.netijsra.net. These predictions can then guide experimental efforts in solid-form screening and characterization using techniques like X-ray diffraction, spectroscopy, and thermal analysis jyu.fiijsra.net. This integrated approach can lead to the identification and development of solid forms with optimized physicochemical properties for formulation and delivery.

Exploration of Untapped Biological Activities and Targets

Beyond its established role as a centrally acting skeletal muscle relaxant, the exploration of untapped biological activities and targets for Xilobam represents a potential future research avenue ontosight.aiwikidata.orgguidetoimmunopharmacology.org. While the exact pathways of Xilobam's muscle relaxant activity are not fully understood, involving interactions with CNS targets, modulation of ion channels, and enzyme inhibition, its classification as a urea derivative suggests potential for other pharmacological effects . Some sources indicate that urea derivatives may exhibit anti-inflammatory, analgesic, or even neuroprotective effects, although specific data supporting these activities for Xilobam is currently limited ontosight.ai.

Future research could employ high-throughput screening methods and phenotypic assays to broadly investigate Xilobam's effects on various biological pathways and cellular processes uni.lu. This could involve screening against diverse target libraries or studying its impact on disease models unrelated to muscle spasticity. Techniques such as target deconvolution and pull-down assays could be used to identify novel protein targets that Xilobam interacts with, potentially revealing new therapeutic opportunities uni.luuni.luresearch-solution.com. Comparative studies with other compounds known to possess anti-inflammatory, analgesic, or neuroprotective activities could also provide insights into potential shared mechanisms or novel pathways modulated by Xilobam.

Research into Xilobam as a Chemical Probe for Biological Phenomena

The potential for researching Xilobam's utility as a chemical probe for investigating specific biological phenomena is another emerging area. Chemical probes are selective small molecules used to modulate the function of a protein or pathway in biological systems, aiding in the understanding of their roles in health and disease mims.comwikidoc.orgnih.govnih.govnih.gov. While the concept of using probes in solid formulations to study microenvironmental properties has been explored, there is no published research indicating that Xilobam is currently being used as a chemical probe fishersci.pt.

Q & A

Q. What protocols ensure ethical compliance in Xilobam’s preclinical testing?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.